(Z)-6-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the imidazole ring could participate in nucleophilic substitution reactions, while the carbonyl groups in the pyrido[1,2-a]pyrimidinone moiety and the thioxothiazolidinone ring could be involved in condensation reactions .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of various heterocyclic compounds, which are crucial in drug discovery and development. For instance, studies have focused on the design and synthesis of chromeno[4,3-b]pyridine derivatives, which have shown potential anticancer activities, particularly against breast cancer cell lines (Abd El Ghani, Elmorsy, & Ibrahim, 2022). Another study involved the synthesis of fused and binary 1,3,4‐thiadiazoles, showcasing potential as antitumor and antioxidant agents (Hamama, Gouda, Badr, & Zoorob, 2013).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives have been synthesized and evaluated for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds have demonstrated significant potential in reducing tumor volume, cell number, and inhibiting tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Antimicrobial Activities
The synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety has shown promising antimicrobial agents against various bacterial and fungal strains, indicating the potential application of these compounds in treating infectious diseases (El Azab & Abdel-Hafez, 2015).
Synthesis and Characterization
The synthesis and characterization of new heterocyclic systems, such as imidazo[1,2-a]pyrimidin-2-yl-acetic acid and related analogs, have been studied. These compounds have been structurally characterized by single-crystal X-ray diffraction and spectral analysis, providing insights into their potential applications in medicinal chemistry and drug design (Dylong et al., 2016).
Orientations Futures
Future research could focus on synthesizing this compound and studying its physical and chemical properties. Additionally, its potential biological activity could be explored through in vitro and in vivo studies. This could lead to the discovery of new therapeutic agents or the development of new chemical tools for research .
Propriétés
IUPAC Name |
6-[(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4S2/c1-17-7-5-13-30-22(17)28-21(27-9-6-11-29-14-10-26-16-29)18(23(30)34)15-19-24(35)31(25(36)37-19)12-4-2-3-8-20(32)33/h5,7,10,13-16,27H,2-4,6,8-9,11-12H2,1H3,(H,32,33)/b19-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQJJAUCPBJMBY-CYVLTUHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.